(2Z)-2-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-{(Z)-1-[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound featuring a unique structure that combines a furan ring, a thiazole ring, and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{(Z)-1-[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Benzene, toluene, ethylbenzene, and xylene: Volatile organic compounds with similar aromatic structures.
Uniqueness
2-{(Z)-1-[5-(5-chloro-2-methoxy-4-nitrophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C21H12ClN3O5S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
(2Z)-2-[[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C21H12ClN3O5S/c1-29-18-10-16(25(27)28)13(22)9-12(18)17-7-6-11(30-17)8-19-20(26)24-15-5-3-2-4-14(15)23-21(24)31-19/h2-10H,1H3/b19-8- |
InChI Key |
YNDVMMZYIYCVKS-UWVJOHFNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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